molecular formula C27H24ClNO4S B285072 4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide

4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide

Cat. No.: B285072
M. Wt: 494 g/mol
InChI Key: HUQLHYAUVKPPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This molecule is also known as GSK-J4, and it has been extensively studied for its ability to inhibit the activity of the histone demethylase JMJD3.

Mechanism of Action

The mechanism of action of GSK-J4 involves its binding to the active site of the histone demethylase JMJD3. This binding prevents the demethylation of histones, which in turn leads to changes in gene expression. The inhibition of JMJD3 activity by GSK-J4 has been shown to have significant effects on the expression of genes involved in various biological processes, including inflammation, immune response, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GSK-J4 are complex and depend on the specific biological system being studied. In general, GSK-J4 has been shown to have significant effects on gene expression, leading to changes in various biological processes. For example, GSK-J4 has been shown to inhibit the expression of genes involved in inflammation and immune response, suggesting that it may have potential applications in the treatment of inflammatory diseases and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of GSK-J4 is its specificity for the histone demethylase JMJD3. This specificity allows researchers to study the effects of JMJD3 inhibition on specific biological processes without affecting other histone demethylases. However, one of the main limitations of GSK-J4 is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 activity in some biological systems.

Future Directions

There are several potential future directions for research on GSK-J4. One area of interest is the development of more potent and selective inhibitors of JMJD3 that could be used in clinical settings. Another area of interest is the study of the effects of JMJD3 inhibition on specific biological processes, such as cancer progression and immune response. Finally, the development of new methods for the synthesis of GSK-J4 and related compounds could lead to the discovery of novel inhibitors of histone demethylases with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of GSK-J4 involves several steps, starting with the preparation of the key intermediate 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene. This intermediate is then coupled with 4-chloro-N-(2,4-dimethylbenzenesulfonyl)benzamide to yield the final product. The synthesis of GSK-J4 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

GSK-J4 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of epigenetics, where it has been shown to inhibit the activity of the histone demethylase JMJD3. This enzyme plays a crucial role in regulating gene expression, and its inhibition by GSK-J4 has been shown to have significant effects on the expression of genes involved in various biological processes, including inflammation, immune response, and cancer.

Properties

Molecular Formula

C27H24ClNO4S

Molecular Weight

494 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H24ClNO4S/c1-17-7-14-26(18(2)15-17)34(31,32)29(27(30)19-8-10-20(28)11-9-19)21-12-13-25-23(16-21)22-5-3-4-6-24(22)33-25/h7-16H,3-6H2,1-2H3

InChI Key

HUQLHYAUVKPPBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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